2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid
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Overview
Description
2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorinated aromatic ring, a furan moiety, and an acetic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring using a fluorinating agent such as Selectfluor.
Amidation: Coupling of the fluorinated aromatic compound with 3-propan-2-ylfuran-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Acetylation: Introduction of the acetic acid moiety through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the furan moiety can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-aminophenylacetic acid
- 3-(2-Fluorophenyl)propanoic acid
- 4-(3-Fluorophenyl)butanoic acid
Uniqueness
2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid is unique due to the combination of its fluorinated aromatic ring, furan moiety, and acetic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-9(2)12-5-6-22-15(12)16(21)18-11-4-3-10(7-14(19)20)13(17)8-11/h3-6,8-9H,7H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPDUIYOPNQNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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